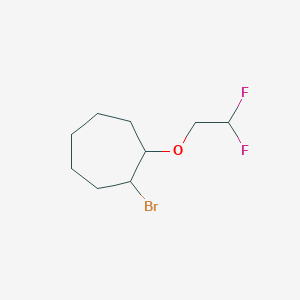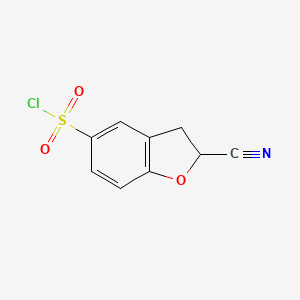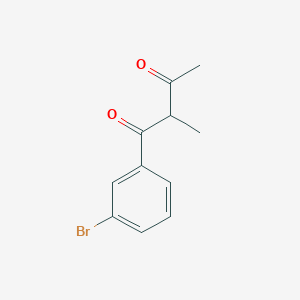
1-(3-Bromophenyl)-2-methylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-methylbutane-1,3-dione typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the butane-1,3-dione moiety. One common method involves the bromination of 3-phenyl-2-methylbutane-1,3-dione using bromine in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2-methylbutane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(3-Bromophenyl)-2-methylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 1-(3-Bromophenyl)-2-methylpropan-1-one
- 1-(3-Bromophenyl)-2-methylbutane-1,3-diol
- 1-(3-Bromophenyl)-2-methylbutane-1,3-dinitrile
Comparison: 1-(3-Bromophenyl)-2-methylbutane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the butane-1,3-dione moiety allows for unique interactions in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C11H11BrO2 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11BrO2/c1-7(8(2)13)11(14)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
Clave InChI |
XYMAYORLAAVVPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)C(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



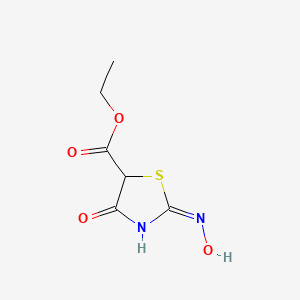

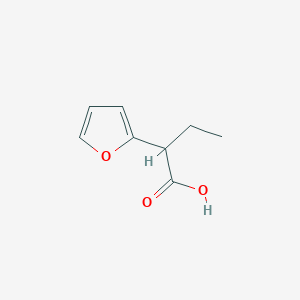
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
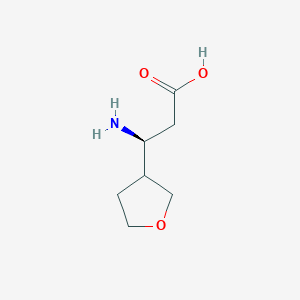
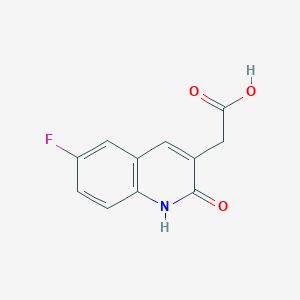

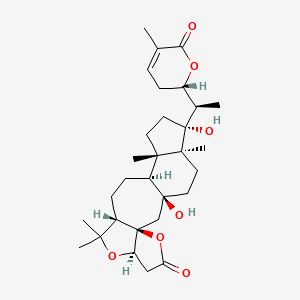
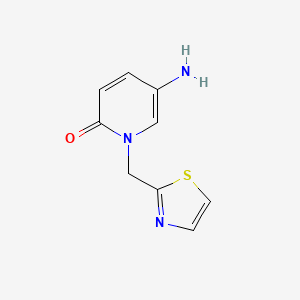
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

